
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Overview
Description
Cyclopenta-1,3-diene;vanadium(4+);dichloride, commonly known as vanadocene dichloride (CAS 12083-48-6), is a metallocene complex comprising a vanadium(IV) center sandwiched between two cyclopentadienyl (C₅H₅) ligands, with two chloride counterions. Its molecular formula is C₁₀H₁₀Cl₂V, and it has a molecular weight of 252.035 g/mol . This compound belongs to the broader class of metallocenes, which are pivotal in organometallic chemistry due to their unique electronic structures and catalytic applications. Vanadocene dichloride is synthesized via the reaction of vanadium(IV) chloride with cyclopentadienide salts under inert conditions . Its applications span catalysis, materials science, and experimental studies on redox-active transition metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;vanadium(4+);dichloride can be synthesized through various methods. One common synthetic route involves the reaction of vanadium tetrachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;vanadium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents such as lithium aluminum hydride.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce a variety of organometallic complexes with different ligands.
Scientific Research Applications
Cyclopenta-1,3-diene;vanadium(4+);dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene;vanadium(4+)dichloride involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, forming stable complexes that can participate in catalytic cycles. Its ability to undergo redox reactions allows it to act as an electron transfer agent in various chemical processes.
Comparison with Similar Compounds
Structural Analogs: Group 4 and 5 Metallocene Dichlorides
Vanadocene dichloride shares structural homology with metallocenes of Group 4 (Ti, Zr, Hf) and Group 5 (Nb, Ta) transition metals. Key analogs include:
Key Differences :
- Electronic Configuration : Vanadium(IV) (d¹) exhibits paramagnetism, influencing its reactivity in single-electron transfer processes. In contrast, Zr(IV) (d⁰) and Ti(IV) (d⁰) are diamagnetic, favoring two-electron redox pathways .
- Catalytic Behavior: Zirconocene dichloride is widely used in industrial olefin polymerization (e.g., polypropylene synthesis), whereas vanadocene derivatives are explored for niche redox catalysis .
Halide Variations: Vanadium Metallocene Trihalides
Vanadocene dichloride can be compared to its trihalide counterparts, which differ in halide ligands and oxidation states:
Key Differences :
- Stability : The larger iodide ligands in vanadocene triiodide increase steric hindrance, reducing thermal stability compared to the dichloride .
- Reactivity : Tribromide derivatives show enhanced Lewis acidity due to weaker Br–V bonds, making them more reactive in halogenation reactions .
Substituted Metallocene Derivatives
Substituents on cyclopentadienyl ligands significantly alter properties. Examples include:
Key Differences :
- Ligand Effects : Bulky substituents (e.g., indenyl, methyl) increase steric demand, altering catalytic activity and polymer microstructure in polymerization .
- Applications : Titanium derivatives with substituted ligands are explored in asymmetric catalysis, while zirconium analogs dominate industrial polymer production .
Key Differences :
Research and Market Trends
- Catalysis: Vanadocene dichloride is investigated for ethylene polymerization, though it is less efficient than zirconocene analogs .
- Materials Science: Hafnocene dichloride’s thermal stability makes it suitable for high-performance coatings .
- Market Data : The global metallocene market is dominated by zirconium and titanium compounds, with vanadium derivatives occupying niche segments (e.g., specialty catalysts) .
Biological Activity
Cyclopenta-1,3-diene; vanadium(4+); dichloride, also known as bis(cyclopentadienyl)vanadium dichloride, is a compound of significant interest in biological research due to its unique properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for medical science.
Cyclopenta-1,3-diene; vanadium(4+); dichloride is characterized by its organometallic structure, where vanadium is coordinated with cyclopentadienyl ligands. The compound's chemical formula is CHClV, and it is known for its reactivity and ability to form various derivatives through oxidation, reduction, and substitution reactions.
Target of Action
The primary biological activities of cyclopenta-1,3-diene; vanadium(4+); dichloride include:
- Spermicidal Activity : The compound has been shown to immobilize sperm rapidly upon exposure, making it a potential agent for contraception .
- Induction of Apoptosis : It induces programmed cell death in various cell types, particularly cancer cells. This property is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells .
Mode of Action
The compound interacts with cellular components by:
- Generating Hydroxyl Radicals : In the presence of oxidants, it produces hydroxyl radicals that disrupt cellular functions.
- Disruption of Cellular Membranes : The interaction with lipid membranes can lead to increased permeability and eventual cell death.
Cellular Effects
Research indicates that cyclopenta-1,3-diene; vanadium(4+); dichloride affects various cellular processes:
- Cytotoxicity : Studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in human prostate cancer cells with an IC value in the micromolar range .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains, although further research is necessary to establish efficacy and mechanisms .
Biochemical Pathways
The compound's interaction with biological systems involves several key pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, affecting overall cellular metabolism.
- Gene Expression Modulation : Changes in gene expression profiles have been observed in cells treated with the compound, indicating a complex interaction at the molecular level.
Case Studies
- Spermicidal Efficacy : In clinical studies, bis(cyclopentadienyl)vanadium dichloride demonstrated effective sperm immobilization at low concentrations. This property was explored for its potential use in contraceptive formulations .
- Cancer Treatment Potential : A study investigated the compound's effects on various cancer types, revealing significant apoptotic activity in vitro. The results suggest possible applications in developing new cancer therapies targeting oxidative stress pathways .
Comparison with Similar Compounds
Compound | Biological Activity | Notable Applications |
---|---|---|
Bis(cyclopentadienyl)vanadium dichloride | Spermicidal, anticancer | Contraceptive agents, cancer therapy |
Titanocene dichloride | Antitumor properties | Cancer treatment |
Ferrocene | Stable organometallic compound | Catalysis in organic synthesis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing vanadocene dichloride, and what experimental precautions are critical?
Vanadocene dichloride is typically synthesized by reacting vanadium(IV) chloride with cyclopentadienyl ligands (e.g., sodium cyclopentadienide) under inert conditions. Key precautions include:
- Use of Schlenk lines or gloveboxes to prevent moisture/oxygen exposure.
- Stoichiometric control to avoid side reactions (e.g., ligand disproportionation).
- Purification via recrystallization from anhydrous solvents like tetrahydrofuran .
- Monitoring reaction progress using infrared spectroscopy (IR) to confirm ligand coordination .
Q. How can solubility properties of vanadocene dichloride influence its reactivity in organic synthesis?
Vanadocene dichloride is sparingly soluble in polar solvents but dissolves well in aromatic hydrocarbons (e.g., toluene) and ethers. This solubility profile necessitates:
- Selection of non-polar solvents for ligand-exchange reactions.
- Temperature-controlled recrystallization to isolate pure products.
- Compatibility with coordinating solvents (e.g., THF) for catalytic applications .
Q. What analytical techniques are essential for characterizing vanadocene dichloride’s purity and structure?
- Elemental Analysis : Confirms stoichiometry of C, H, and Cl.
- IR Spectroscopy : Identifies cyclopentadienyl ligand vibrations (e.g., C–H stretches at ~3100 cm⁻¹).
- X-ray Diffraction : Resolves molecular geometry and bond lengths .
- UV-Vis Spectroscopy : Detects d-d transitions of vanadium(IV) in the visible range .
Q. How can researchers assess the environmental impact of vanadocene dichloride in laboratory settings?
- Conduct ecotoxicological assays (e.g., Daphnia magna toxicity tests).
- Monitor vanadium leaching using inductively coupled plasma mass spectrometry (ICP-MS).
- Follow waste management protocols for heavy metals, including neutralization and chelation .
Advanced Research Questions
Q. What mechanistic insights explain the corrosion inhibition properties of cyclopenta-1,3-diene derivatives, including vanadocene dichloride?
Cyclopentadienyl ligands adsorb onto metal surfaces, forming protective films. Methodological approaches include:
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies inhibition efficiency.
- Density Functional Theory (DFT) : Models ligand-metal interactions and electron donation.
- Surface Analysis (SEM/EDS) : Visualizes film morphology and elemental composition .
Q. How can discrepancies in catalytic activity data for vanadocene dichloride in polymerization be resolved?
- Controlled Replication : Repeat experiments under strict inert conditions to exclude oxygen/water interference.
- Spectroscopic Monitoring : Use in situ NMR or EPR to track active species during polymerization.
- Kinetic Profiling : Compare rate constants under varying temperatures and monomer concentrations .
Q. What advanced spectroscopic methods elucidate the electronic structure of vanadium(IV) in vanadocene dichloride?
- X-ray Absorption Near-Edge Structure (XANES) : Probes oxidation state and ligand-field splitting via pre-edge peaks (e.g., 5465–5477 eV for V–Cl bonds).
- EPR Spectroscopy : Detects paramagnetic vanadium(IV) centers and spin-orbit coupling.
- Magnetic Susceptibility Measurements : Correlates with d-orbital occupancy .
Q. How do computational models enhance the design of vanadocene-based catalysts?
- Molecular Dynamics (MD) : Simulates ligand mobility during catalytic cycles.
- DFT Calculations : Predicts transition states for ethylene insertion in polymerization.
- Charge Density Analysis : Maps electron distribution to optimize ligand substituents .
Q. What strategies improve the stability of vanadocene dichloride in air-sensitive applications?
- Encapsulation : Embed in mesoporous silica matrices.
- Ligand Modification : Introduce electron-withdrawing groups to enhance redox stability.
- In situ Generation : Prepare transient species using reductants (e.g., Zn powder) .
Q. How can reaction kinetics of vanadocene dichloride in redox processes be quantitatively analyzed?
- Stopped-Flow Spectroscopy : Captures rapid electron-transfer steps.
- Cyclic Voltammetry : Determines redox potentials and diffusion coefficients.
- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during ligand substitution .
Properties
CAS No. |
12083-48-6 |
---|---|
Molecular Formula |
C10H20Cl2V |
Molecular Weight |
262.11 g/mol |
IUPAC Name |
cyclopentane;dichlorovanadium |
InChI |
InChI=1S/2C5H10.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
KEGBAKPFWOAPIY-UHFFFAOYSA-L |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[V+4] |
Canonical SMILES |
C1CCCC1.C1CCCC1.Cl[V]Cl |
density |
1.6 (NTP, 1992) |
melting_point |
greater than 482 °F (Decomposes) (NTP, 1992) |
physical_description |
Bis(cyclopentadienyl)vanadium dichloride appears as pale green crystals or green powder. (NTP, 1992) |
solubility |
Decomposes (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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